molecular formula C14H17NO6S B2930945 3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid CAS No. 439096-88-5

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid

Cat. No.: B2930945
CAS No.: 439096-88-5
M. Wt: 327.35
InChI Key: RSWYOCZOZSPZQC-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxol-5-yl group (a methylenedioxy-substituted benzene ring) and a 1,1-dioxo-1λ⁶,4-thiazinan-4-yl moiety (a six-membered sulfone-containing thiazinan ring), both attached to a propanoic acid backbone.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c16-14(17)8-11(15-3-5-22(18,19)6-4-15)10-1-2-12-13(7-10)21-9-20-12/h1-2,7,11H,3-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWYOCZOZSPZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid, with the CAS number 439096-88-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H17NO6S, with a molecular weight of 327.35 g/mol. Its structure features a benzodioxole moiety and a thiazine derivative, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways. For instance:

  • GPR40 Agonism : Compounds that share structural similarities have been shown to activate G-protein coupled receptors (GPR40), which play a role in insulin secretion and glucose metabolism. This pathway is particularly relevant for potential antidiabetic applications .

Antidiabetic Effects

A study investigating derivatives of propanoic acid highlighted the importance of GPR40 agonists in enhancing glucose-stimulated insulin secretion (GSIS). The findings suggest that compounds with similar structures can significantly elevate insulin release from pancreatic β-cells under high glucose conditions .

Antimicrobial Activity

Another aspect of biological activity involves antimicrobial properties. Research has demonstrated that certain derivatives exhibit inhibitory effects against various pathogens, including Candida albicans and Staphylococcus aureus. For example, compounds were tested for minimum inhibitory concentrations (MIC), showing effectiveness at concentrations around 64 µg/mL against yeast-like fungi .

Table 1: Summary of Biological Activities

CompoundActivity TypeObserved EffectsReference
This compoundGPR40 AgonistEnhanced GSIS in MIN6 cells
Similar Derivative AAntimicrobialMIC of 64 µg/mL against C. albicans
Similar Derivative BAntidiabeticImproved insulin secretion response

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is a complex organic compound with a propanoic acid backbone linked to a benzodioxole moiety and a thiazine derivative. Its molecular formula is C14H17NO6S, and it has a molar mass of approximately 327.35 g/mol . The presence of both benzodioxole and thiazine groups suggests potential for diverse biological activities and applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry The compound can be utilized in synthetic pathways for modifying the compound or creating derivatives with enhanced properties. Preliminary studies suggest that this compound exhibits significant biological activities. Interaction studies focus on its binding affinity with various biological targets, which is crucial for assessing the viability of this compound in clinical settings.
  • Research Purposes This compound is intended for research purposes and is not approved for human consumption .

Structural Comparison

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino benzoic acidSimple aromatic amineAntimicrobialLacks complex ring systems
2-Hydroxybenzoic acidHydroxy group on benzeneAnti-inflammatoryNo thiazine component
Benzothiazole derivativesThiazole ring presentAntibacterialDoes not contain benzodioxole

Chemical Reactions Analysis

Electrophilic Reactivity and Acid-Catalyzed Activation

The compound contains a propanoic acid group and a 1,3-benzodioxol moiety, which may participate in acid-catalyzed reactions. In Brønsted superacids (e.g., triflic acid, TfOH) or Lewis acids (e.g., AlCl₃), similar compounds undergo protonation at carbonyl oxygens or conjugated double bonds, forming reactive intermediates such as O-protonated or O,C-diprotonated species . For example:

  • Protonation pathways :
    • Initial protonation at the carbonyl oxygen (O-protonated species A ).
    • Secondary protonation at the α,β-unsaturated system, forming dications B with enhanced electrophilicity .
IntermediateElectrophilicity Index (ω, eV)Charge at Reactive CLUMO Contribution
Ba 5.2+0.02 e~27–30%
Bg 5.3+0.02 e~27–30%

These intermediates may engage in electrophilic aromatic substitution (EAS) with arenes, yielding hydroarylation products .

Carboxylic Acid Derivatives

The propanoic acid group can undergo standard derivatization reactions:

  • Esterification : Reaction with methanol and dimethyl sulfate yields methyl esters (e.g., 1g–i in related systems) .
  • Amidation : Potential coupling with amines under activating agents (e.g., DCC, EDCl).

1,3-Benzodioxol Reactivity

The benzodioxol group is electron-rich and may participate in:

  • Oxidative cleavage : Under strong oxidants (e.g., KMnO₄), the dioxolane ring could open to form catechol derivatives.
  • Electrophilic substitution : Nitration or halogenation at the 5-position of the benzodioxol ring.

Thiazinan Sulfone Reactivity

The 1,1-dioxo-1λ⁶,4-thiazinan group is a sulfonamide derivative with potential for:

  • Nucleophilic substitution : The sulfone group may act as a leaving group in SN2 reactions.
  • Coordination chemistry : Interaction with metal catalysts (e.g., AlCl₃) to form complexes, enhancing electrophilic activation .

Biological Activity and Stability

While not a direct reaction, the compound exhibits antifungal activity against Candida albicans (MIC = 64 µg/mL) and Staphylococcus aureus (MIC = 128 µg/mL) . Stability under physiological conditions is critical for its bioactivity, with potential degradation pathways including:

  • Hydrolysis : Acid-catalyzed cleavage of the benzodioxol or thiazinan rings.
  • Decarboxylation : Loss of CO₂ under thermal or acidic conditions.

Synthetic Routes and Byproducts

Though direct synthesis data for this compound is limited, analogous 3-arylpropanoic acids are synthesized via:

  • Knoevenagel condensation : Between benzodioxol carbaldehydes and malonic acid .
  • Hydroarylation : In TfOH or AlCl₃, using arenes as nucleophiles .
StepConditionsYield (%)
CondensationMalonic acid, Δ, Brønsted acid53–75
HydroarylationTfOH, 0°C, 2 h60–80

Computational Insights

DFT calculations on analogous systems show:

  • Charge distribution : Negative charge at reactive carbons (−0.19 e) in thiazinan derivatives, favoring orbital-controlled reactivity .
  • HOMO/LUMO gaps : Narrow gaps (e.g., 4.5–5.0 eV) suggest susceptibility to electrophilic/nucleophilic attacks.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent (R) Core Structure Key Physicochemical Data Source
3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)propanoic acid 1,3-Benzodioxol-5-yl Thiazinan-sulfone + propanoic acid Purity: ≥95% (commercial analogs)
3-Phenyl-3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)propanoic acid Phenyl Same core CAS: 100610-68-2
3-(4-Methoxyphenyl)-3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)propanoic acid 4-Methoxyphenyl Same core CAS: 750608-54-9
3-(2-Thienyl)-3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)propanoic acid 2-Thienyl Same core Commercial availability

Key Observations:

  • Lipophilicity : The 4-methoxyphenyl substituent increases lipophilicity (logP) relative to benzodioxol, which has a polar methylenedioxy group.
  • Solubility: The sulfone group in all analogs improves aqueous solubility compared to non-sulfonated thiazinan derivatives.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(1,3-benzodioxol-5-yl)-3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)propanoic acid?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with the formation of the 1,3-benzodioxole moiety via cyclization of catechol derivatives using diethyl sulfate or methylene chloride . Subsequent coupling with the thiazinane-dione ring can be achieved via nucleophilic substitution or amide bond formation under reflux conditions with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Monitor reaction progress using TLC and purify intermediates via column chromatography. For final characterization, employ 1H^1 \text{H} and 13C^{13} \text{C} NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm regioselectivity and stereochemistry .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid open flames due to potential electrostatic discharge risks .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Ensure the storage area is dry, well-ventilated, and away from oxidizing agents. Regularly inspect containers for leaks or degradation .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H} NMR (400 MHz) to identify aromatic protons (δ 6.7–7.2 ppm) and thiazinane-dione protons (δ 3.0–4.5 ppm). 13C^{13} \text{C} NMR can resolve carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (exact mass ± 0.001 Da) confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/S/O percentages .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Methodological Answer :
  • Reaction Conditions : Screen solvents (e.g., DMF vs. THF) and temperatures (reflux vs. room temperature) to maximize yield. For example, DMF at 80°C improves solubility of aromatic intermediates .
  • Catalyst Optimization : Replace DCC with EDC·HCl (less toxic) for amide coupling. Use 10 mol% DMAP to reduce side reactions .
  • Workflow : Implement continuous flow chemistry for intermediates prone to degradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can contradictory data on reaction intermediates be resolved?

  • Methodological Answer :
  • Hypothesis Testing : If intermediates show inconsistent NMR spectra, hypothesize tautomerization or solvent effects. Repeat synthesis in deuterated solvents to stabilize reactive species .
  • Cross-Validation : Compare IR spectra (e.g., C=O stretch at 1700 cm1^{-1}) with computational models (DFT calculations) to identify unexpected conformers .
  • Byproduct Analysis : Use LC-MS to detect low-abundance impurities. Adjust stoichiometry (e.g., 1.2 eq. of thiazinane-dione) to suppress competing pathways .

Q. What strategies are recommended for evaluating the compound’s bioactivity in preclinical models?

  • Methodological Answer :
  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays. Prioritize targets with <50 nM IC50_{50} .
  • Pharmacokinetics : Conduct in vitro ADME studies:
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors.
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
  • In Vivo Testing : Administer via oral gavage in rodent models. Collect plasma at t = 0, 1, 4, 8, 24 hr for LC-MS/MS quantification. Calculate AUC and half-life .

Q. How can computational modeling enhance understanding of this compound’s mechanism?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .
  • QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with bioactivity. Optimize substituents at the benzodioxole ring for enhanced potency .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Variable Control : Document exact reagent grades (e.g., anhydrous vs. hydrated salts), solvent lot numbers, and humidity levels during reactions .
  • Reproducibility Protocol : Share detailed step-by-step videos or supplementary files with journals. Use centralized platforms like Zenodo to archive raw NMR/MS data .

Theoretical Frameworks

Q. How can this compound’s study be integrated into broader pharmacological theories?

  • Methodological Answer :
  • Link to the "privileged scaffold" concept, where benzodioxole-thiazinane hybrids are hypothesized to target inflammatory pathways. Design experiments to test COX-2/LOX dual inhibition .
  • Align with fragment-based drug discovery (FBDD) by using the compound as a core for library diversification .

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